2-((6,8-Dichloro-4-oxo-4H-chromen-3-YL)methylene)indane-1,3-dione

Description

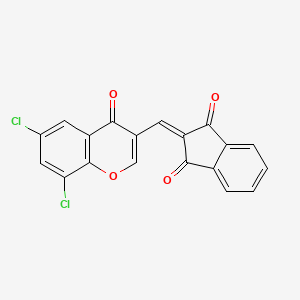

2-((6,8-Dichloro-4-oxo-4H-chromen-3-YL)methylene)indane-1,3-dione is a synthetic organic compound characterized by a conjugated system comprising an indane-1,3-dione core linked via a methylene bridge to a 6,8-dichloro-4-oxo-4H-chromen-3-yl moiety. This compound’s structural framework is frequently explored in medicinal and materials chemistry due to its π-conjugated system, which facilitates applications in optoelectronics and pharmaceuticals.

Properties

IUPAC Name |

2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl2O4/c20-10-6-14-16(22)9(8-25-19(14)15(21)7-10)5-13-17(23)11-3-1-2-4-12(11)18(13)24/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWWCYVHQIDCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its efficacy against various human cancer cell lines. For instance, a study reported mean growth inhibition values indicating significant cytotoxic effects on tumor cells, with GI50 values around 15.72 μM .

Table 1: Summary of Anticancer Activity

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of microbial cell wall synthesis .

Table 2: Summary of Antimicrobial Activity

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer properties of the compound using the National Cancer Institute's protocols. The results highlighted its potential as a lead compound for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds synthesized from similar frameworks. The results suggested that structural modifications could significantly enhance antimicrobial potency against various pathogens, establishing a correlation between chemical structure and biological activity .

Comparison with Similar Compounds

Core Modifications

- Target Compound: Combines indane-1,3-dione with a dichlorinated chromenone group. The chlorine substituents likely enhance stability and intermolecular interactions via halogen bonding .

- 5-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione (Compound 5) : Replaces indane-1,3-dione with thiazolidine-2,4-dione, introducing a sulfur atom and a nitro-substituted phenyl group. This modification may alter redox properties and bioavailability .

- 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione: Substitutes chromenone with a pyrazole ring, reducing planarity but introducing nitrogen-based hydrogen-bonding capabilities. This structural shift correlates with diverse applications, including fluorescence sensing and corrosion inhibition .

Substituent Effects

- Chlorine vs. Nitro Groups: The target compound’s 6,8-dichloro substitution contrasts with Compound 5’s nitro group.

- Methyl/Phenyl Groups : In pyrazole-based analogs (e.g., ), methyl and phenyl substituents increase steric bulk, which may hinder crystallinity but improve selectivity in enzyme inhibition .

Spectral and Physicochemical Properties

Crystallographic and Stability Insights

- Planarity and Hydrogen Bonding: Dihydroxyindenoindole derivatives () exhibit near-planar dione systems (mean deviation: 0.076 Å) stabilized by intramolecular O—H⋯O hydrogen bonds. This structural feature likely enhances the target compound’s crystallinity and thermal stability .

- Cation-Anion Interactions : In , protonated amines and delocalized anions in the solid state suggest that the target compound’s dichloro and carbonyl groups may facilitate similar ionic interactions, impacting solubility .

Preparation Methods

Standard Knoevenagel Protocol

The most widely reported method involves a Knoevenagel condensation between 6,8-dichloro-4-oxo-4H-chromen-3-carbaldehyde and indane-1,3-dione under basic conditions. The reaction proceeds in ethanol or toluene with piperidine or ammonium acetate as catalysts, yielding the target compound via dehydration (Table 1).

Procedure :

- Dissolve 6,8-dichloro-4-oxo-4H-chromen-3-carbaldehyde (1.0 equiv) and indane-1,3-dione (1.05 equiv) in anhydrous ethanol.

- Add piperidine (10 mol%) and reflux at 80°C for 6–8 hours.

- Cool the mixture, filter the precipitate, and wash with cold ethanol.

- Purify via recrystallization from dimethylformamide (DMF)/water.

Mechanistic Insight :

The active methylene group of indane-1,3-dione deprotonates to form an enolate, which attacks the aldehyde carbonyl group. Subsequent elimination of water forms the conjugated methylene bridge.

Solvent and Catalyst Optimization

Alternative solvents and catalysts have been explored to enhance efficiency:

| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | Ethanol | Piperidine | 80 | 74–88 |

| Microwave-assisted | Toluene | NH₄OAc | 120 | 92 |

| Solvent-free | Neat | DBU | 100 | 85 |

Microwave irradiation significantly reduces reaction time (20–30 minutes) while improving yield.

Alternative Synthetic Approaches

Friedel-Crafts Acylation Followed by Cyclization

A minority of studies employ Friedel-Crafts acylation to construct the chromenone core in situ:

- React 2,4-dichlorophenol with malonyl chloride in the presence of AlCl₃ to form 6,8-dichloro-4H-chromen-4-one.

- Formylate using POCl₃/DMF to yield 6,8-dichloro-4-oxo-4H-chromen-3-carbaldehyde.

- Condense with indane-1,3-dione under Knoevenagel conditions.

Advantage : Integrates chromenone synthesis and formylation into a single protocol, reducing purification steps.

One-Pot Tandem Reactions

Recent advances exploit tandem Knoevenagel-Michael addition sequences for streamlined synthesis:

- Combine 2,4-dichlorophenol, malonyl chloride, and indane-1,3-dione in a single reactor.

- Use Sc(OTf)₃ as a Lewis acid to catalyze both cyclization and condensation.

Yield : 68–72%.

Limitation : Lower yield due to competing side reactions.

Functionalization and Derivative Synthesis

Post-Synthetic Modifications

The methylene bridge permits further functionalization:

Electronic Effects of Substituents

Electron-withdrawing groups on the chromenone ring (e.g., –NO₂, –CF₃) require harsher conditions but enhance conjugation, as evidenced by UV-Vis spectroscopy.

Industrial-Scale Production Considerations

Green Chemistry Metrics

Q & A

Basic: What are efficient synthetic routes for 2-((6,8-Dichloro-4-oxo-4H-chromen-3-YL)methylene)indane-1,3-dione?

Methodological Answer:

The compound can be synthesized via a Knoevenagel condensation reaction between 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde and indane-1,3-dione. A green methodology using dodecylbenzenesulfonic acid (DBSA) as a catalyst at room temperature has been reported for analogous chromene-methylene-dione derivatives, achieving isolated yields of ~60–70% . For halogenated analogs (e.g., dibromo derivatives), camphorsulfonic acid (CSA) is preferred, with yields up to 55–64% under similar conditions . Key parameters include stoichiometric equivalence of reactants (1:1 molar ratio), acid catalyst loading (0.2–0.5 equiv.), and solvent-free or ethanol-based reaction media.

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

Characterization typically involves:

- 1H/13C NMR : The methylene proton (CH=) appears as a singlet at δ ~10.4–10.5 ppm, while aromatic protons from the chromen and indane moieties resonate between δ 7.0–8.5 ppm. Carbonyl groups (C=O) are observed at δ ~175–190 ppm in 13C NMR .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M]+ for C19H9Cl2O4: calcd. 379.98, observed 379.97) .

- Melting Point : Halogenated derivatives exhibit high thermal stability, with melting points exceeding 290°C .

Advanced: How do reaction conditions (e.g., catalysts, solvents) influence synthetic yields for halogenated analogs?

Methodological Answer:

Catalyst choice critically impacts yield and regioselectivity. For example:

- DBSA : Enhances reaction rates in solvent-free conditions due to its surfactant properties, facilitating micellar catalysis. Yields for non-halogenated analogs reach ~64% .

- CSA : Preferred for halogenated substrates (e.g., dibromo derivatives) due to stronger acidity, improving electrophilicity of the aldehyde. However, yields drop to ~55% due to steric hindrance from bulky halogens .

- Solvent Optimization : Ethanol or acetonitrile improves solubility of polar intermediates, while solvent-free conditions reduce side reactions.

Advanced: What contradictions exist in spectroscopic data for structurally similar compounds, and how can they be resolved?

Methodological Answer:

Discrepancies arise in:

- 13C NMR Shifts : Electron-withdrawing groups (e.g., Cl, Br) deshield carbonyl carbons, causing δ values to vary by ±5 ppm across analogs .

- HRMS Isotope Patterns : Halogenated derivatives (e.g., dibromo) show split peaks due to 79Br/81Br isotopes. Calibration with theoretical isotopic distributions (e.g., using Bruker DataAnalysis) resolves ambiguities .

- Melting Points : Polymorphism in crystalline forms can lead to variations (±2°C). Differential Scanning Calorimetry (DSC) confirms phase purity .

Advanced: How can substituent effects (e.g., Cl vs. Br) on electronic properties be experimentally evaluated?

Methodological Answer:

- UV-Vis Spectroscopy : Halogens alter π→π* transitions. Chloro derivatives show λmax ~320 nm, while bromo analogs exhibit red shifts (~330 nm) due to increased conjugation .

- Cyclic Voltammetry : Electron-withdrawing groups (Cl, Br) lower LUMO energies, enhancing electron affinity. Chloro derivatives display reduction potentials ~0.1 V higher than bromo analogs .

- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) correlate experimental data with frontier molecular orbital distributions .

Advanced: What experimental designs are recommended for studying environmental fate and ecotoxicology?

Methodological Answer:

Adopt a tiered approach:

Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method to assess bioaccumulation potential .

Abiotic Degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV light (e.g., OECD 111). Chlorinated chromen derivatives typically show half-lives >30 days .

Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Structural analogs indicate EC50 values >10 mg/L, suggesting moderate toxicity .

Advanced: How can structure-activity relationships (SAR) be investigated for biological applications?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., cholinesterases) using Ellman’s method. Chlorine substituents enhance inhibitory activity due to increased electrophilicity .

- Molecular Docking : Use AutoDock Vina to model interactions with protein active sites (e.g., acetylcholinesterase). The dichloro-chromen moiety shows strong π-π stacking with Trp86 residues .

- QSAR Models : Train models with descriptors like polar surface area and Hammett constants to predict bioactivity across derivatives .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) to remove unreacted indane-1,3-dione.

- Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) for halogenated impurities. Rf values range 0.45–0.50 .

- Vacuum Filtration : Isolate the pale-green solid product under reduced pressure to minimize oxidation .

Advanced: How can synthetic byproducts be identified and minimized?

Methodological Answer:

- LC-MS Screening : Detect side products (e.g., aldol adducts) via reverse-phase C18 columns. Adjust reaction pH (<7) to suppress enolate formation .

- Kinetic Monitoring : Use in-situ FTIR to track aldehyde consumption. Stopping the reaction at 90% conversion reduces dimerization .

- Catalyst Recycling : Recover DBSA via aqueous extraction (pH 12), reducing byproduct generation in subsequent batches .

Advanced: What strategies validate computational predictions of reactivity for novel derivatives?

Methodological Answer:

- Isotopic Labeling : Use 13C-labeled aldehydes to confirm reaction intermediates via 2D NMR (HSQC) .

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios for C-H activation steps to validate DFT-predicted mechanisms .

- In Situ Raman Spectroscopy : Monitor C=O stretching frequencies (1650–1750 cm⁻¹) to correlate theoretical transition states with experimental rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.